molecular formula C19H15N3OS B2934042 N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 423733-64-6

N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B2934042
CAS RN: 423733-64-6
M. Wt: 333.41
InChI Key: OVVKVFAXQROCNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized . The process involved different substituents introduced into the N2-benzene ring, 4-NH2, and 5-NH position of the structure .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine” is characterized by a linear formula C19H15N3OS . Its molecular weight is 333.415 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the compound was synthesized from commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, chlorination, and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, one of the compounds was reported as an orange-red solid with a yield of 94% .

Scientific Research Applications

Antitumor Activity

Compounds similar to N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine have been studied for their antitumor effects. For instance, derivatives like Piritrexim have shown to inhibit dihydrofolate reductase (DHFR), which is a key enzyme in the folate pathway of cells, leading to good antitumor effects on carcinosarcoma in rats .

Antiviral Therapeutics

Five-membered heteroaryl amines, which are structurally related to the compound , have displayed significant antiviral activity. They have been compared favorably with commercial antiviral drugs like Ribavirin against viruses such as the Newcastle disease virus. Further modification of these amines could lead to potent antiviral therapeutics .

Anti-Microbial Activity

Synthesis and docking studies suggest that novel N-substituted thienopyrimidin derivatives exhibit anti-microbial activity. While specific data on N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is not available, it’s plausible that it may also possess similar properties given its structural similarity .

Pharmaceutical Research

The compound’s structural analogs have been used in pharmaceutical research, particularly in the development of cancer therapeutics. For example, MPC-6827 (N-(4-methoxyphenylamino)-N,2-dimethylquinazoline) has been extensively studied for its therapeutic use against cancer .

Safety and Hazards

The safety and hazards associated with similar compounds have been discussed . For instance, Sigma-Aldrich provides “N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine” as part of a collection of rare and unique chemicals and does not collect analytical data for this product .

Future Directions

The future directions for the study of similar compounds have been suggested . For example, detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-23-15-9-7-14(8-10-15)22-18-17-16(13-5-3-2-4-6-13)11-24-19(17)21-12-20-18/h2-12H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVKVFAXQROCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

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